molecular formula C18H16ClNO3 B2905239 3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421466-17-2

3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2905239
CAS No.: 1421466-17-2
M. Wt: 329.78
InChI Key: PVUZIGHYHCCNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a benzamide derivative featuring a 3-chloro-substituted aromatic ring linked via an amide bond to a propargylamine chain (but-2-yn-1-yl) bearing a 2-methoxyphenoxy group. The chloro group enhances electron-withdrawing effects, while the methoxy group may improve solubility and hydrogen-bonding capacity. The rigid alkyne spacer could influence conformational stability and binding specificity .

Properties

IUPAC Name

3-chloro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-16-9-2-3-10-17(16)23-12-5-4-11-20-18(21)14-7-6-8-15(19)13-14/h2-3,6-10,13H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUZIGHYHCCNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 3-chlorobenzoyl chloride with 4-(2-methoxyphenoxy)but-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is used in various scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Drug Development: The compound is used in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.

    Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-N-(dialkylcarbamothioyl)benzamide ()

  • Structure : Replaces the propargylamine chain with a thiourea (carbamothioyl) group.
  • The absence of the methoxyphenoxy group reduces steric bulk compared to the target compound.
  • Applications : Metal complexes are studied for catalytic or material science applications .

N-(3-Bromo-5-chloro-4-pyridyl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide ()

  • Structure : Features a pyridyl ring instead of the phenyl group, with bromo, chloro, and difluoromethoxy substituents.
  • Molecular weight (~463.67 g/mol) is higher due to bromine and fluorine atoms, increasing lipophilicity .
  • Applications : Likely explored as a kinase inhibitor due to halogenated aromatic systems .

4-Fluoro-N-(trichloroethyl-carbothioyl)benzamide ()

  • Structure: Contains a trichloroethyl group and a carbothioylamino substituent.
  • Key Differences :
    • Trichloroethyl group increases steric hindrance and electron-withdrawing effects.
    • Fluorine atom enhances metabolic stability compared to methoxy groups .

Functional Group and Chain Length Variations

4-Butoxy-N-[2-((2E)-hydrazino)-2-oxoethyl]benzamide ()

  • Structure: Substitutes the propargylamine chain with a hydrazino-oxoethyl group and a butoxy side chain.
  • Key Differences: Hydrazino group enables chelation or redox activity. Longer butoxy chain (vs. methoxyphenoxy) may enhance membrane permeability but reduce solubility (molecular weight 513.56 g/mol) .

N-[2-Cyano-4-oxochromen-8-yl]-4-(4-phenylbutoxy)benzamide ()

  • Structure: Incorporates a chromenone moiety and phenylbutoxy chain.
  • Key Differences: Chromenone core provides a planar aromatic system for π-π stacking interactions. Higher molecular weight (438.48 g/mol) and density (1.3 g/cm³) suggest solid-state stability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Structural Features Potential Applications
Target Compound ~329.45* Chloro, methoxyphenoxy, alkyne Rigid propargylamine spacer Enzyme/receptor inhibition
3-Chloro-N-(dialkylcarbamothioyl)benzamide 598.23 (Ni complex) Thiourea, chloro Metal-coordinating sulfur Catalysis, materials science
N-(3-Bromo-5-chloro-4-pyridyl)benzamide ~463.67 Bromo, chloro, difluoromethoxy, pyridyl Halogenated pyridine Kinase inhibition
4-Butoxy-N-hydrazino benzamide 513.56 Hydrazino, butoxy Flexible alkyl chain Chelation, redox chemistry
N-[2-Cyano-4-oxochromen-8-yl]benzamide 438.48 Chromenone, phenylbutoxy Planar aromatic system Anticancer agents

*Estimated based on molecular formula.

Research Findings and Implications

  • Solubility and Bioavailability: The methoxyphenoxy group in the target compound likely improves aqueous solubility compared to purely halogenated analogs (e.g., ’s 3-chloro-N-phenyl-phthalimide) .
  • Binding Affinity: The alkyne spacer may confer rigidity, enhancing target specificity over flexible-chain analogs like ’s hydrazino derivative .
  • Synthetic Feasibility: The propargylamine side chain could be synthesized via Sonogashira coupling, contrasting with thiourea derivatives () requiring thiocarbonyl reagents .

Biological Activity

3-Chloro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, with CAS Number 1421466-17-2, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound exhibits a complex structure characterized by the presence of a chloro group, a methoxyphenoxy substituent, and a but-2-yn-1-yl moiety, which contribute to its pharmacological properties.

PropertyValue
Molecular Formula C₁₈H₁₆ClN₁O₃
Molecular Weight 329.8 g/mol
CAS Number 1421466-17-2
LogP 3.5
PSA 38.69 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that this compound may function as an inhibitor of various enzymes and receptors, potentially modulating pathways involved in inflammation, cancer progression, and other disease states.

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. The chloro and methoxy groups likely enhance binding affinity to these targets.
  • Receptor Interaction : The compound may also interact with nuclear receptors involved in the regulation of gene expression related to metabolism and cell growth. This interaction could lead to altered signaling pathways that impact cellular proliferation and apoptosis.

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. At concentrations around 50 μM, the compound inhibited the secretion of tumor necrosis factor-alpha (TNF-α) by approximately 40%, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Properties : A recent study explored the compound's effects on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound at concentrations ranging from 10 to 100 μM resulted in dose-dependent inhibition of cell viability, with IC50 values around 25 μM for breast cancer cells. Mechanistic studies suggested that this effect might be mediated through apoptosis induction and cell cycle arrest at the G1 phase.

Synthesis and Modifications

The synthesis of 3-Chloro-N-[4-(2-methoxyphenoxy)but-2-yn-1-y]benzamide typically involves multiple steps:

  • Formation of the Butynyl Intermediate : This step involves reacting an appropriate alkyne with a halide under basic conditions.
  • Phenoxy Group Attachment : The intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the desired phenoxy derivative.
  • Introduction of the Chloro Group : Halogenation is performed to introduce the chloro substituent on the benzamide structure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Chloro-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the benzamide core is formed by reacting 3-chlorobenzoic acid with an amine under dehydrating conditions (e.g., using EDCI/HOBt). The butynyl-methoxyphenoxy side chain is introduced via a Sonogashira coupling or nucleophilic substitution. Optimization includes:

  • Using anhydrous conditions and inert atmosphere (N₂/Ar) to stabilize intermediates.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to enhance purity .
  • Monitoring reaction progress via TLC or LC-MS to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloro group at δ ~7.3 ppm in aromatic region; methoxy at δ ~3.8 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and isotopic pattern matching chlorine .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., GlyT1 inhibition using HEK293 cells expressing human GlyT1, IC₅₀ determination via dose-response curves).
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with positive controls (e.g., doxorubicin).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify potential CNS targets .

Advanced Research Questions

Q. How can computational chemistry address discrepancies between predicted and observed biological activity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., using GROMACS) to assess binding stability and identify key residues (e.g., hydrophobic pockets accommodating the methoxyphenoxy group).
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to rationalize potency variations.
  • Meta-Analysis : Compare docking results (AutoDock Vina) with experimental IC₅₀ values to refine scoring functions .

Q. What crystallographic parameters are essential for resolving structural ambiguities in this compound and its metal complexes?

  • Methodological Answer :

  • Space Group and Unit Cell : Monoclinic systems (e.g., P2₁/c) with unit cell dimensions (a, b, c, β) determined via X-ray diffraction.
  • Coordination Geometry : For metal complexes (e.g., Ni²⁺), analyze bond lengths (Ni–S ≈ 2.2 Å, Ni–O ≈ 1.8 Å) and angles to classify geometry (e.g., distorted square planar vs. tetrahedral).
  • SHELX Refinement : Use SHELXL for least-squares refinement; validate with R-factor (<5%) and electron density maps .

Q. How can structural modifications improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (CF₃) to enhance metabolic stability.
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the methoxy oxygen to increase oral bioavailability.
  • LogP Optimization : Adjust the butynyl chain length (e.g., from C₄ to C₃) to balance hydrophobicity and solubility (measured via shake-flask method) .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified), assay buffers, and incubation times.
  • Control Replicates : Include positive/negative controls in triplicate to normalize inter-experimental variability.
  • Meta-Data Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies and identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.